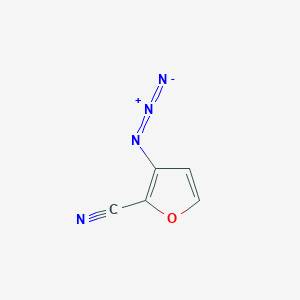![molecular formula C13H12N4O B10797255 8-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797255.png)
8-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-620 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-620 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthesis of OSM-S-620 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of around 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Chemical Reactions Analysis
OSM-S-620 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-620 may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
OSM-S-620 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of aminothienopyrimidines.
Biology: OSM-S-620 is used in biological assays to evaluate its activity against Plasmodium falciparum and other pathogens.
Medicine: The compound is being investigated for its potential as an antimalarial drug, with studies focusing on its efficacy, toxicity, and mechanism of action.
Mechanism of Action
The mechanism of action of OSM-S-620 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-620 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an Asn-OSM-S-620 adduct. This reaction hijacking mechanism disrupts protein translation and activates the amino acid starvation response in the parasite .
Comparison with Similar Compounds
OSM-S-620 can be compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar scaffold, OSM-S-620 has shown unique activity profiles and different levels of efficacy against Plasmodium falciparum. Other similar compounds include TCMDC-135294 and various analogs synthesized within the Open Source Malaria project .
Properties
Molecular Formula |
C13H12N4O |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C13H12N4O/c1-2-4-11(5-3-1)6-9-18-13-12-16-15-10-17(12)8-7-14-13/h1-5,7-8,10H,6,9H2 |
InChI Key |
OVMOYCYDOGFLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=NC=CN3C2=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(3-Methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797187.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxymethyl]-2-phenylpropan-1-ol](/img/structure/B10797193.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797199.png)
![2-[6-(3-Methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797207.png)
![2-[6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797209.png)
![3-(4-Nitrophenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797215.png)
![3-(4-Methoxyphenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797219.png)
![6-Iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10797224.png)
![3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-6-amine](/img/structure/B10797238.png)
![N-benzyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797245.png)
![3-(4-Methoxyphenyl)-5-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797250.png)
![5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797260.png)

![3-(4-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797268.png)
